DSPE-Thiol
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-thiol (DSPE-Thiol) is a phospholipid derivative that features a thiol group at its head. This compound is known for its high hydrophobicity due to the presence of an 18-carbon saturated phospholipid chain. This compound is widely used in various scientific fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Thiol typically involves the conjugation of a thiol group to the head of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including the use of maleimide, pyridyldisulfide, or iodoacetamide as reactive partners . The reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of the thiolate ion, which is the active species for the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
DSPE-Thiol undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: This is a type of click chemistry reaction where the thiol group reacts with a maleimide group to form a thiosuccinimide product.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to regenerate the free thiol.
Substitution Reactions: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Maleimide: Used in thiol-maleimide reactions under mild conditions (pH 6.5 to 7.5).
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as dithiothreitol for reduction reactions.
Major Products Formed
Thiosuccinimide Products: Formed from thiol-maleimide reactions.
Disulfides: Formed from the oxidation of thiol groups.
Scientific Research Applications
DSPE-Thiol has a wide range of applications in scientific research:
Chemistry: Used in the preparation of phospholipid dimers and as a reactive intermediate in various chemical syntheses.
Biology: Employed in the modification of biomolecules and the preparation of liposomes for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems and nanomedicines.
Industry: Applied in the production of functionalized nanoparticles and surface coatings.
Mechanism of Action
The mechanism of action of DSPE-Thiol involves the selective reaction of its thiol group with maleimide or other thiol-reactive groups. This reaction forms stable thiosuccinimide linkages, which can be used to attach this compound to various surfaces or molecules . The thiol group also allows for the formation of disulfide bonds, which can be used to create cross-linked networks or stabilize structures .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG): A phospholipid-polymer conjugate used in drug delivery applications.
1,2-Distearoyl-sn-glycero-3-phosphoglycerol (DSPG): Another phospholipid derivative used in PEGylated nanoemulsions.
Uniqueness
DSPE-Thiol is unique due to its thiol group, which allows for specific and selective reactions with thiol-reactive groups. This property makes it highly versatile for various applications, including the preparation of functionalized nanoparticles and targeted drug delivery systems .
Properties
Molecular Formula |
C44H86NO9PS |
---|---|
Molecular Weight |
836.2 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(3-sulfanylpropanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H86NO9PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)51-39-41(40-53-55(49,50)52-37-36-45-42(46)35-38-56)54-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,56H,3-40H2,1-2H3,(H,45,46)(H,49,50)/t41-/m1/s1 |
InChI Key |
VPGMYYHJMRLITI-VQJSHJPSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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